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Compound of Interest

Ethyl (S)-4-cyano-3-
Compound Name:
hydroxybutyrate

Cat. No.: B023105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
(S)-4-cyano-3-hydroxybutyrate, a key chiral intermediate in the synthesis of various
pharmaceuticals. Due to the limited availability of published experimental spectra for the (S)-
enantiomer, this guide presents a combination of available data for the closely related (R)-
enantiomer, predicted values, and general experimental protocols. This information is intended
to serve as a valuable resource for researchers in quality control, process development, and
synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Ethyl (S)-4-
cyano-3-hydroxybutyrate.

Table 1: *"H NMR Spectroscopic Data

Note: Experimental data for the (S)-enantiomer is not readily available in the public domain.

The data presented below is for the closely related methyl ester of the (R)-enantiomer, Ethyl
(R)-4-cyano-3-hydroxybutyrate, and serves as a reference. The chemical shifts and coupling
constants for the (S)-enantiomer are expected to be identical.
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~4.2 m H-3

~4.1 q 7.1 -OCH2CHs
~2.7 dd 16.9,4.2 H-4a

~2.6 dd 16.9, 6.7 H-4b

~2.5 m H-2

~1.2 t 7.1 -OCH2CHs

Data adapted from a patent describing the synthesis of (R)-ethyl 4-cyano-3-hydroxybutyric

acid, where the NMR was run on a 500 MHz instrument.

Table 2: *C NMR Spectroscopic Data

Note: As with the H NMR data, the following values are for the methyl ester of the (R)-

enantiomer and are provided for reference. The chemical shifts for the (S)-enantiomer are

expected to be identical.

Chemical Shift (8) ppm Assighment
~171 C=0 (Ester)
~118 CN (Nitrile)
~68 C-3 (CH-OH)
~61 -OCH2CHs
~41 C-2 (CH2)
~25 C-4 (CH2)
~14 -OCH2CHs

Table 3: IR Spectroscopic Data
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Note: The following data is based on the FTIR spectrum of Ethyl (R)-(-)-4-cyano-3-
hydroxybutyrate available on SpectraBase. The IR spectrum of the (S)-enantiomer is expected
to be identical.

Wavenumber (cm—?) Assignment

~3450 (broad) O-H stretch

~2980 C-H stretch (aliphatic)
~2250 C=N stretch (nitrile)
~1730 C=0 stretch (ester)
~1180 C-O stretch

Table 4: Mass Spectrometry Data

Parameter Value
Molecular Formula C7H11NOs
Molecular Weight 157.17 g/mol
Exact Mass [M+H]* 158.0817

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 500 MHz or higher) is
recommended for detailed analysis.

Sample Preparation:

o Weigh approximately 5-10 mg of Ethyl (S)-4-cyano-3-hydroxybutyrate.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.

» Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration (0 ppm).

H NMR Acquisition Parameters (Example):

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

13C NMR Acquisition Parameters (Example):

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS reference signal.

Integrate the signals in the *H NMR spectrum to determine proton ratios.
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e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g.,
ATR, salt plates).

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat Ethyl (S)-4-cyano-3-hydroxybutyrate directly onto the ATR
crystal.

o Lower the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: Typically 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are usually sufficient.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the absorbance or transmittance spectrum.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups (e.g., O-H, C=0, C=N).
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

o Prepare a dilute solution of Ethyl (S)-4-cyano-3-hydroxybutyrate (e.g., 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

lonization Mode: Positive ion mode is typically used to observe the protonated molecule
[M+H]*.

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-
300).

Capillary Voltage: Optimize for maximum ion signal (e.g., 3-4 kV).

Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Processing:
e Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.

o If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the techniques.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Techniques

Ethyl (S)-4-cyano-3-hyd@
/%Iecular Properties \

Atom Connectivity Functional Groups
(Carbon-Hydrogen Framework) (-OH, -CN, -COOR)

\Erovides info on F)rovides info on ﬁrovides info on

Analytical Techniques

Molecular Weight

Click to download full resolution via product page

Caption: Relationship of Techniques to Properties.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl (S)-4-cyano-3-
hydroxybutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023105#ethyl-s-4-cyano-3-hydroxybutyrate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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